HEAT hydrochloride
Overview
Description
Heat hydrochloride (HCl), also known as heptamethylene-bis-acetonitrile hydrochloride, is an organic compound that is used as a reagent in the synthesis of various compounds. Heat HCl is a white crystalline solid that is soluble in water and has a melting point of 78°C. It is a versatile reagent that has been used in a variety of applications, including in the synthesis of pharmaceuticals, in the study of organic and inorganic compounds, and in the study of proteins. Heat HCl is also used in the preparation of polymers, dyes, and other materials.
In Vivo
Heat HCl has been used in a variety of in vivo studies, including the study of the pharmacokinetics and pharmacodynamics of drugs, the study of the metabolism and toxicity of drugs, and the study of the effects of drugs on various organs and tissues. Heat HCl has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
In Vitro
Heat HCl has been used in a variety of in vitro studies, including the study of the biochemical and physiological effects of drugs, the study of the structure and function of proteins, and the study of the effects of drugs on cells and tissues. Heat HCl has also been used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.
Mechanism Of Action
Heat HCl has been shown to act as a proton donor, and is thought to interact with proteins and other molecules by forming hydrogen bonds. Heat HCl is also thought to act as a nucleophile, and can interact with other molecules by forming covalent bonds.
Biological Activity
Heat HCl has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials. Heat HCl has also been shown to have a variety of biological activities, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth.
Biochemical And Physiological Effects
Heat HCl has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth. Heat HCl has also been shown to have an effect on the metabolism of drugs, and has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials.
Advantages And Limitations For Lab Experiments
Heat HCl has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Heat HCl is its high solubility in water, which makes it easy to work with in a variety of laboratory experiments. Heat HCl is also a relatively inexpensive reagent, making it an attractive option for laboratory experiments. However, Heat HCl is also a relatively volatile compound, and can be hazardous to work with in certain laboratory settings.
Future Directions
Heat HCl has a variety of applications in scientific research, and there are a number of potential future directions for this compound. One potential future direction is the use of Heat HCl in the study of the effects of drugs on the central nervous system. Another potential future direction is the use of Heat HCl in the study of the effects of drugs on the cardiovascular system. Additionally, Heat HCl could be used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of the metabolism and toxicity of drugs. Finally, Heat HCl could be used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.
properties
IUPAC Name |
2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXZECZIRGUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952420 | |
Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HEAT hydrochloride | |
CAS RN |
30007-39-7 | |
Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[b-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.